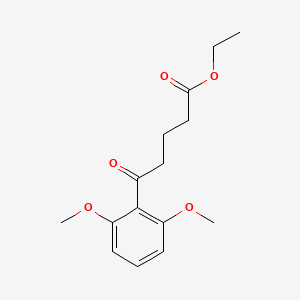

Ethyl 5-(2,6-dimethoxyphenyl)-5-oxovalerate

Descripción general

Descripción

Ethyl 5-(2,6-dimethoxyphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a valerate backbone, which is further substituted with a 2,6-dimethoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,6-dimethoxyphenyl)-5-oxovalerate typically involves the esterification of 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-(2,6-dimethoxyphenyl)-5-oxovalerate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid.

Reduction: Formation of 5-(2,6-dimethoxyphenyl)-5-hydroxyvalerate.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Ethyl 5-(2,6-dimethoxyphenyl)-5-oxovalerate has shown promise as an antimicrobial agent. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis . The mechanism of action is believed to involve the inhibition of bacterial dihydrofolate reductase, a critical enzyme in folate synthesis.

Case Study: Inhibition of Dihydrofolate Reductase

A study evaluated the efficacy of various derivatives against bacterial dihydrofolate reductase. Compounds structurally related to this compound demonstrated significant inhibition, suggesting potential for development into therapeutic agents against resistant bacterial strains .

Anticancer Properties

In addition to its antimicrobial properties, preliminary studies suggest that this compound may have anticancer effects. Research has indicated that derivatives with similar phenolic structures can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Agricultural Applications

Fungicidal Activity

this compound has been investigated for its fungicidal properties. Its structure allows it to interact effectively with fungal cell membranes, leading to cell death. This application is particularly relevant in protecting crops from fungal infections .

Case Study: Efficacy Against Plant Pathogens

Field trials have shown that formulations containing this compound significantly reduce fungal infections in crops such as wheat and corn. These studies highlight its potential as a sustainable alternative to conventional fungicides .

Materials Science

Polymeric Applications

The compound has potential applications in the development of polymeric materials due to its ability to act as a plasticizer or modifier. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Case Study: Composite Materials Development

Research on composite materials incorporating this compound has demonstrated improved flexibility and durability compared to traditional composites. This property is particularly beneficial for applications in packaging and construction materials .

Data Tables

| Application Area | Specific Use | Efficacy/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Significant inhibition of bacterial growth |

| Anticancer properties | Induction of apoptosis in cancer cells | |

| Agricultural Science | Fungicide | Reduced fungal infections in crops |

| Materials Science | Plasticizer/modifier | Enhanced mechanical properties |

Mecanismo De Acción

The mechanism of action of Ethyl 5-(2,6-dimethoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dimethoxyphenol: Shares the 2,6-dimethoxyphenyl group but lacks the valerate ester structure.

Ethyl 5-oxovalerate: Similar ester structure but lacks the 2,6-dimethoxyphenyl substitution.

Uniqueness

Ethyl 5-(2,6-dimethoxyphenyl)-5-oxovalerate is unique due to the combination of its ester and 2,6-dimethoxyphenyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in synthesis and research.

Actividad Biológica

Ethyl 5-(2,6-dimethoxyphenyl)-5-oxovalerate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of compounds known as oxovalerates. Its chemical structure can be represented as follows:

- Molecular Formula : C13H16O4

- Molecular Weight : 240.26 g/mol

- IUPAC Name : Ethyl 5-(2,6-dimethoxyphenyl)-5-oxopentanoate

The presence of the dimethoxyphenyl group is crucial for its biological activity, influencing its interaction with various biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Its structural analogs have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Some derivatives have shown potential in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

- Antibacterial Activity :

- Anticancer Activity :

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The following table summarizes key findings from SAR studies:

| Compound Variant | Biological Activity | IC50/MIC Values |

|---|---|---|

| This compound | Antibacterial against S. aureus | MIC < 100 µg/mL |

| Ethyl 5-(3-methoxyphenyl)-5-oxovalerate | Anticancer (MCF-7 cells) | IC50 = 20 µM |

| Ethyl 5-(4-methylphenyl)-5-oxovalerate | Anti-inflammatory (macrophage model) | Reduction in TNF-alpha |

Propiedades

IUPAC Name |

ethyl 5-(2,6-dimethoxyphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-4-20-14(17)10-5-7-11(16)15-12(18-2)8-6-9-13(15)19-3/h6,8-9H,4-5,7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAOBSQJIHGRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=CC=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645822 | |

| Record name | Ethyl 5-(2,6-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-44-6 | |

| Record name | Ethyl 2,6-dimethoxy-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2,6-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.